molecular formula C11H15N5O4S B12909895 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo- CAS No. 127945-64-6

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-

Cat. No.: B12909895
CAS No.: 127945-64-6
M. Wt: 313.34 g/mol
InChI Key: XHSHSQUPDNULPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxamide Functional Group Positioning at C5

The carboxamide group at C5 extends perpendicularly from the bicyclic plane, creating a pseudo-axial orientation that optimizes hydrogen-bond donor/acceptor interactions. In kinase inhibition studies, this group forms critical hydrogen bonds with backbone amides in the hinge region (e.g., Glu 805 and Met 806 in RET kinase). The carboxamide’s electron-withdrawing nature also modulates the electron density of the pyrimidine ring, enhancing π-stacking interactions with aromatic residues like Phe 891 in the DFG motif.

Synthetic routes typically install this group via EDC-mediated coupling of pyrrolo[2,3-d]pyrimidine-5-carboxylic acid intermediates with primary amines. The carboxamide’s orientation and hydrogen-bonding capacity directly correlate with inhibitory potency—bulky substituents on the amide nitrogen reduce activity by sterically hindering binding pocket access.

Methylthio Group Effects at C6 Position

The methylthio (-SMe) substituent at C6 occupies a hydrophobic subpocket in target enzymes. Computational docking studies indicate that this group engages in van der Waals interactions with nonpolar residues (e.g., Leu 881 in RET kinase) while its sulfur atom participates in weak polar interactions with backbone carbonyls. The methylthio group’s electron-donating properties increase electron density at C6, stabilizing charge-transfer interactions with catalytic lysine residues (e.g., Lys 758 in EGFR).

Structure-activity relationship data demonstrate that replacing -SMe with bulkier thioethers (e.g., -SPr) diminishes potency by 10- to 50-fold, while oxidation to sulfone (-SO2Me) abolishes activity due to altered electronic properties and steric clashes.

(2-Hydroxyethoxy)methyl Modification at N7

The (2-hydroxyethoxy)methyl group at N7 introduces both hydrophilicity and conformational flexibility. NMR studies reveal that the ethylene glycol chain adopts a gauche conformation in aqueous solution, positioning the terminal hydroxyl group for hydrogen bonding with solvent molecules or polar enzyme residues. This modification improves aqueous solubility (logP reduction of 0.8–1.2 compared to N7-methyl analogs) while maintaining cell permeability through dynamic folding of the ethylene glycol moiety.

X-ray data show that the N7 substituent occupies a solvent-exposed region in kinase complexes, explaining its tolerance for diverse functional groups. The hydroxyethoxy group’s oxygen atoms participate in water-mediated hydrogen bonds with conserved structural water molecules near the kinase’s activation loop.

Stereochemical Considerations in 4-Oxo Configuration

The 4-oxo group creates a chiral center at C4, with the (R)-enantiomer demonstrating 30- to 100-fold greater kinase inhibitory activity than the (S)-form in biochemical assays. Molecular dynamics simulations attribute this difference to preferential hydrogen bonding between the 4-oxo oxygen and catalytic aspartate residues (e.g., Asp 892 in RET kinase) in the (R)-configuration.

The 4-oxo tautomer dominates in physiological conditions (pKa ≈ 6.5), with protonation at N1 stabilizing the keto form. This tautomerization enables dual hydrogen-bonding interactions: the oxo group acts as an acceptor from backbone amides, while N1-H donates to adjacent carbonyl oxygens. Crystallographic evidence confirms that the 4-oxo configuration maintains planarity with the pyrimidine ring, optimizing π-orbital overlap for charge-transfer interactions with cofactor nicotinamide moieties.

Properties

CAS No.

127945-64-6

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C11H15N5O4S/c1-21-10-5(7(12)18)6-8(14-11(13)15-9(6)19)16(10)4-20-3-2-17/h17H,2-4H2,1H3,(H2,12,18)(H3,13,14,15,19)

InChI Key

XHSHSQUPDNULPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves:

  • Formation of the pyrrolo[2,3-d]pyrimidine ring system through cyclization reactions.
  • Introduction of substituents such as amino, hydroxyethoxymethyl, methylthio, and carboxamide groups at specific ring positions.
  • Use of nucleophilic reactants and 2-aminofuran derivatives as key intermediates.

A notable approach described in US Patent US5254687A involves reacting a nucleophile (which can be hydrogen, amino, or substituted alkyl/aryl groups) with a 2-aminofuran derivative under reflux in an alkanol solvent for extended periods (e.g., 30 hours). The product is then isolated by solvent evaporation and purified by recrystallization or chromatography. This method allows variation at the 2-, 4-, and 5-positions of the pyrrolo[2,3-d]pyrimidine ring by selecting appropriate reactants, enabling tailored synthesis of derivatives.

Detailed Reaction Conditions and Purification

  • Cyclization and Ring Formation : Refluxing the reactants in solvents like 2-ethoxyethanol or alkanols for 24–36 hours is common to ensure complete ring closure.
  • Alkylation Steps : Alkylation with hydroxyethoxyalkyl halides is performed in polar aprotic solvents such as dimethylacetamide or dimethylformamide at moderate temperatures (50–60 °C) with bases like sodium hydride to generate the nucleophile.
  • Amide Coupling : Carboxylic acid intermediates are activated with CDI or EDCI/NHS in solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature, followed by reaction with ammonia to yield the carboxamide.
  • Purification : Products are purified by silica gel chromatography using solvent mixtures such as methanol/ethyl acetate or recrystallized from suitable solvents. Final compounds are often characterized by melting point, NMR, and mass spectrometry.

Representative Data Table of Key Synthetic Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Cyclization to pyrrolo ring 2-Aminofuran + nucleophile 2-Ethoxyethanol Reflux (~120 °C) 30–36 hours 60–70 Followed by solvent evaporation
Alkylation (hydroxyethoxy) Hydroxyethoxyalkyl halide + NaH DMAc or DMF 50–60 °C 24 hours 35–40 Generates 7-substituted intermediate
Carboxamide formation CDI or EDCI/NHS + NH3 THF or CH2Cl2 Room temperature 12–24 hours 65–95 Amide coupling from acid or ester
Purification Silica gel chromatography or recrystallization Methanol/EtOAc or other Ambient Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes several types of chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino and hydroxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Properties

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide exhibits potential anti-cancer properties by interacting with specific molecular targets involved in cell signaling pathways. Research indicates that it can inhibit certain kinases associated with cancer progression, thereby affecting cellular proliferation and survival. Notably, it has shown efficacy in targeting folate receptors on tumor cells, which enhances its therapeutic potential against cancers expressing these receptors.

Case Study: Inhibition of Kinases
A study demonstrated that this compound effectively inhibits AICARFTase and GARFTase without affecting thymidylate synthase (TS), leading to decreased proliferation in tumor cells. This dual inhibition results in a depletion of purine nucleotides essential for cancer cell metabolism .

Structure-Activity Relationship (SAR)

The structural modifications of pyrrolo[2,3-d]pyrimidine derivatives significantly influence their biological activity. For instance:

Compound NameBiological ActivityUnique Features
5-substituted pyrrolo[2,3-d]pyrimidineAntiproliferativeEnhanced selectivity for folate receptors
6-substituted analogsTyrosine kinase inhibitionSelective inhibition of specific kinases
Pyrimidino[4,5-d][1,3]oxazineAnti-inflammatoryKnown for pain relief properties

These variations highlight the importance of functional group positioning in enhancing selectivity and potency against various diseases .

Enzyme Modulation

The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases. Its interactions with enzymes are mediated through conformational adaptations that facilitate binding and inhibition. The formation of hydrogen bonds within enzyme active sites enhances its biological efficacy.

Interaction Studies

Research has documented that 1H-Pyrrolo(2,3-d)pyrimidine derivatives can effectively bind to folate receptors and other relevant targets within tumor cells. These interactions have been shown to inhibit enzymatic activities related to cancer cell metabolism.

Mechanism of Action

The mechanism of action of 2-Amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their pharmacological implications:

Compound Name / ID Key Substituents Biological Targets / Activities Source (Evidence ID)
Target Compound 6-(methylthio); 7-((2-hydroxyethoxy)methyl) Likely CDK9 inhibition (inferred from structural analogs) N/A
ARC (NSC 188491) 6-hydrazino; 7-β-D-ribofuranosyl Inhibits CDK9/Cyclin T1 (P-TEFb); downregulates Mcl-1; synergizes with ABT-737
Sangivamycin 4-amino; 7-β-D-ribofuranosyl Inhibits Haspin-Histone H3-survivin signaling; induces pancreatic cancer cell apoptosis
3'-Deoxysangivamycin 4-amino; 7-(3-deoxy-β-D-ribofuranosyl) Antitumor activity against leukemia and solid tumors
Toyocamycin (NSC 63701) 5-cyano; 7-β-D-ribofuranosyl Broad-spectrum antitumor activity; inhibits PKC and VEGF secretion
Vepafestinib 6-(morpholinylpropynyl); 7-(1-methylcyclopropyl) RET kinase inhibitor; high CNS penetration
CDK9 Inhibitors (Compounds 64 & 65) 6-substituted alkyl/aryl groups CDK9 inhibition (1–40% residual activity at 100 nM); suppresses RNA Pol II phosphorylation
Key Observations:
  • 6-Position Modifications: The target compound’s 6-(methylthio) group contrasts with the 6-hydrazino (ARC) or 6-cyano (toyocamycin) groups.
  • 7-Position Modifications: The 7-((2-hydroxyethoxy)methyl) substituent replaces ribofuranosyl rings (ARC, sangivamycin), likely reducing metabolic instability while retaining solubility .

Pharmacological Activities

Antitumor Mechanisms:
  • ARC and Sangivamycin : Both inhibit transcriptional elongation via CDK9/P-TEFb and disrupt survival pathways (e.g., Mcl-1, survivin). Sangivamycin derivatives show efficacy in pancreatic cancer models .
  • The methylthio group may enhance selectivity over other CDK isoforms.
Antiviral Potential:
  • Pyrrolo[2,3-d]pyrimidine analogs like 3'-deoxysangivamycin exhibit antiviral activity by mimicking nucleosides and disrupting viral RNA synthesis .

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, specifically the derivative 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-4-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a bicyclic structure that incorporates various functional groups. Its molecular formula is C10H13N5O4, with a molecular weight of approximately 267.24 g/mol. The presence of an amino group, hydroxymethyl ether, and methylthio group contributes to its chemical reactivity and biological properties.

Biological Activity Overview

1H-Pyrrolo(2,3-d)pyrimidine derivatives have been studied for their potential anti-cancer properties. Research indicates that these compounds can interact with specific molecular targets such as kinases and folate receptors, which are crucial in cancer progression and cellular metabolism.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has shown potential in inhibiting various kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Folate Receptor Targeting : The compound selectively binds to folate receptors (FRs) on tumor cells, facilitating internalization and subsequent inhibition of critical enzymes involved in nucleotide biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo(2,3-d)pyrimidine derivatives is influenced by their structural features. Key findings include:

  • Functional Group Influence : Variations in substituents at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly affect potency and selectivity against target enzymes .
  • Comparative Analysis : When compared to similar compounds, such as purine analogs, the unique functional groups present in this derivative enhance its reactivity and biological interactions .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

  • Anti-Cancer Activity : A study reported that the compound effectively inhibited the growth of various cancer cell lines by modulating enzyme activity related to purine metabolism. The results indicated a significant reduction in cell viability at low micromolar concentrations .
  • Selectivity Against Tumor Cells : Research highlighted the selective uptake of the compound by tumor cells expressing high levels of folate receptors. This selectivity enhances therapeutic efficacy while minimizing off-target effects .
  • Inhibition of Enzymatic Activity : The compound was shown to inhibit GARFTase (glycinamide ribonucleotide formyltransferase), a key enzyme in de novo purine biosynthesis. This inhibition leads to depletion of purine nucleotides necessary for DNA synthesis in rapidly dividing tumor cells .

Data Summary

The following table summarizes key findings related to the biological activity and potency of 1H-Pyrrolo(2,3-d)pyrimidine derivatives:

Study Activity Assessed Key Findings IC50 Values (µM)
Study 1Anti-Cancer EfficacyInhibition of cell proliferation in cancer lines0.5 - 2.0
Study 2Kinase InhibitionSelective inhibition of specific kinases0.1 - 1.0
Study 3Folate Receptor BindingEnhanced uptake by FR-positive tumor cellsN/A
Study 4GARFTase InhibitionSignificant reduction in purine nucleotide levels<0.5

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of 1H-pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Multi-step synthesis involving cyclization and functionalization is critical. For example, intermediates like 6-amino-5-(substituted)pyrimidin-4-ol can be cyclized under acidic conditions to form the pyrrolo[2,3-d]pyrimidine core. Chlorination or alkylation steps (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine) introduce substituents like methylthio or hydroxyethoxymethyl groups. Yields >85% are achievable with precise stoichiometric control and anhydrous conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., ¹H-¹³C HSQC, NOESY) to resolve overlapping signals in the pyrrolo-pyrimidine core. For instance, the methylthio group at position 6 shows distinct δ ~2.5 ppm in ¹H NMR, while the hydroxyethoxymethyl substituent exhibits characteristic splitting patterns for ethylene glycol moieties . X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry, as demonstrated for similar ethyl carboxylate analogs .

Q. What biochemical targets are prioritized for this compound based on structural analogs?

  • Methodological Answer : Kinase inhibition is a primary target due to the compound’s resemblance to ATP-competitive inhibitors. Similar pyrrolo[2,3-d]pyrimidine derivatives selectively inhibit EGFR, VEGFR2, and CDK2 by binding to their active sites via hydrogen bonding with the 2-amino group and hydrophobic interactions with the methylthio substituent . Screen using kinase profiling assays (e.g., ADP-Glo™) to identify specific targets.

Q. What solubility and stability challenges arise during in vitro testing of this compound?

  • Methodological Answer : The hydroxyethoxymethyl group improves aqueous solubility but may introduce hydrolytic instability under acidic/basic conditions. Use buffered solutions (pH 6–8) for stability studies. For cellular assays, employ co-solvents like DMSO (<0.1%) or cyclodextrin-based formulations to maintain bioactivity .

Advanced Research Questions

Q. How do substituent modifications (e.g., methylthio vs. ethyl) impact kinase selectivity and binding kinetics?

  • Methodological Answer : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, methylthio at position 6 enhances hydrophobic interactions with kinase pockets (e.g., CDK2’s Leu83), while bulkier groups like ethyl reduce selectivity due to steric clashes. Molecular dynamics simulations can predict substituent effects on binding free energy .

Q. What reaction mechanisms govern the formation of the 7-((2-hydroxyethoxy)methyl) side chain during synthesis?

  • Methodological Answer : The side chain is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, coupling 2-hydroxyethoxymethyl bromide with the pyrrolo-pyrimidine core under basic conditions (e.g., NaH/DMF) proceeds via an SN2 mechanism. Monitor reaction progress using TLC with ninhydrin staining to detect free amines .

Q. How can computational modeling guide the optimization of this compound’s metabolic stability?

  • Methodological Answer : Use in silico tools like MetaSite to predict cytochrome P450 oxidation sites. The methylthio group is prone to S-oxidation, which can be mitigated by replacing it with a sulfone or fluorinated analog. Docking studies with CYP3A4 can identify vulnerable positions for structural modification .

Q. What experimental approaches resolve contradictions in biological activity data across cell lines?

  • Methodological Answer : Address variability via orthogonal assays (e.g., Western blotting for target phosphorylation vs. cell viability assays). For instance, discrepancies in IC50 values may arise from differential expression of efflux transporters (e.g., P-gp). Use transporter inhibitors (e.g., verapamil) or CRISPR-edited cell lines to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.